molecular formula C3H2Cl3NaO3S B1455293 Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate CAS No. 65600-61-5

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate

Cat. No.: B1455293
CAS No.: 65600-61-5
M. Wt: 247.5 g/mol
InChI Key: APURGFHVCMGDMI-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing halogen substituents. The official International Union of Pure and Applied Chemistry name is designated as sodium;2,3,3-trichloroprop-2-ene-1-sulfonate, which accurately reflects the molecular architecture and ionic composition. This nomenclature indicates a three-carbon propene backbone with chlorine substituents at positions 2 and 3, where position 3 contains two chlorine atoms, while the sulfonate group is attached at position 1.

The Chemical Abstracts Service registry number for this compound is 65600-61-5, providing unique identification within chemical databases and literature. Alternative systematic names include 2-Propene-1-sulfonic acid, 2,3,3-trichloro-, sodium salt, which emphasizes the parent sulfonic acid structure. The compound can also be referenced as sodium 2,3,3-trichloro-2-propene-1-sulfonate, maintaining clarity regarding the position of the double bond within the carbon chain.

Classification within chemical taxonomy places this compound among halogenated organic sulfonates, specifically within the subcategory of trichlorinated alkene sulfonates. The compound serves as a metabolite derived from agricultural chemicals, particularly functioning as a transformation product of the herbicide tri-allate. This metabolic origin provides additional context for its classification within environmental chemistry frameworks and regulatory considerations.

The molecular formula C₃H₂Cl₃NaO₃S accurately represents the atomic composition, indicating the presence of three carbon atoms, two hydrogen atoms, three chlorine atoms, one sodium cation, three oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 247.5 grams per mole, though some sources indicate 247.46 grams per mole, reflecting minor variations in precision across different measurement methodologies.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of sodium 2,3,3-trichloroprop-2-ene-1-sulfonate exhibits distinctive structural features arising from the combination of halogenated alkene and sulfonate functionalities. The three-dimensional molecular geometry is characterized by a planar alkene component due to the carbon-carbon double bond between positions 1 and 2, while the sulfonate group adopts a tetrahedral arrangement around the central sulfur atom.

The accurate molecular mass has been determined as 245.8688 atomic mass units through high-resolution mass spectrometry techniques. This precise mass measurement provides essential data for molecular identification and structural confirmation in analytical applications. The molecular structure features a vinyl sulfonate arrangement where the sulfonate group is directly attached to the terminal carbon of the trichlorinated propene system.

Crystallographic data, while limited in the available literature, suggests that the compound exists as an ionic salt with sodium cations balancing the negative charge of the sulfonate anions. The ionic nature of the compound significantly influences its physical properties, including solubility characteristics and thermal stability. The presence of three chlorine substituents creates substantial steric hindrance and electronic effects that impact the overall molecular conformation and reactivity patterns.

The spatial arrangement of chlorine atoms, with two chlorines attached to carbon-3 and one chlorine at carbon-2, generates significant asymmetry within the molecule. This substitution pattern creates a highly electronegative region that influences both inter- and intramolecular interactions. The sulfonate group, being ionic in nature, provides a hydrophilic center that contrasts with the lipophilic characteristics imparted by the chlorinated carbon framework.

Computational modeling studies, while not extensively documented in current literature, would likely reveal important insights into conformational preferences and electronic distribution patterns. The molecule's dipole moment and polarizability are expected to be significantly influenced by the asymmetric distribution of chlorine atoms and the ionic sulfonate functionality, affecting its behavior in various chemical and biological environments.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires sophisticated analytical techniques due to the complex electronic environment created by multiple chlorine substituents and the ionic sulfonate functionality. Nuclear magnetic resonance spectroscopy provides crucial structural information, though specific spectral data for this compound are not extensively documented in current literature databases.

The simplified molecular-input line-entry system representation C(C(=C(Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] accurately describes the connectivity pattern and electronic structure. This representation indicates the presence of the alkene double bond between carbons 2 and 3, with the distinctive substitution pattern of chlorine atoms. The sulfonate group is clearly identified with its characteristic tetrahedral sulfur center bonded to three oxygen atoms and one carbon atom.

Mass spectrometry analysis reveals fragmentation patterns consistent with the loss of chlorine atoms and sulfonate-related fragments. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight, while characteristic fragment ions would be expected from the stepwise loss of chlorine atoms and the breakdown of the sulfonate group. The ionization behavior in mass spectrometry reflects the ionic nature of the compound, with the sulfonate anion readily forming stable ionic species.

Infrared spectroscopy would be expected to show characteristic absorption bands for the carbon-carbon double bond, carbon-chlorine stretching vibrations, and the sulfonate group's symmetric and asymmetric stretching modes. The sulfonate functionality typically exhibits strong absorption bands in the 1000-1200 wavenumber region, corresponding to sulfur-oxygen stretching vibrations. Carbon-chlorine bonds would manifest as absorption features in the 600-800 wavenumber range, while the alkene double bond would appear around 1600-1700 wavenumbers.

The International Chemical Identifier string InChI=1S/C3H3Cl3O3S.Na/c4-2(3(5)6)1-10(7,8)9;/h1H2,(H,7,8,9);/q;+1/p-1 provides a standardized representation that facilitates database searches and structural comparisons. The corresponding International Chemical Identifier Key APURGFHVCMGDMI-UHFFFAOYSA-M serves as a unique molecular fingerprint for computational applications and literature searching.

Comparative Analysis with Related Sulfonate Derivatives

Comparative analysis with structurally related sulfonate derivatives provides valuable insights into the unique properties and behavior of this compound. The parent compound, 2,3,3-trichloro-2-propenesulfonic acid, differs primarily in the absence of the sodium cation, existing instead as the free sulfonic acid with Chemical Abstracts Service number 65600-62-6. This parent acid exhibits a molecular weight of 225.5 grams per mole, reflecting the substitution of the sodium ion with a hydrogen atom.

The structural relationship with simple alkyl sulfonates, such as 1-propanesulfonate, demonstrates the significant impact of halogen substitution on molecular properties. 1-Propanesulfonate, with molecular formula C₃H₇O₃S⁻ and molecular weight 123.15 grams per mole, lacks the electron-withdrawing chlorine substituents and the alkene functionality. This comparison highlights how halogenation dramatically alters the electronic properties and potential reactivity of the sulfonate framework.

Analysis of related benzene sulfonate derivatives, such as sodium 2,3,4-trichlorobenzene-1-sulfonate, reveals interesting parallels in halogenation patterns while demonstrating the influence of aromatic versus aliphatic backbones. The benzene derivative exhibits a molecular weight of 283.5 grams per mole and incorporates three chlorine atoms in a different spatial arrangement. This comparison illustrates how the aromatic system provides additional stability compared to the alkene functionality present in the target compound.

The metabolic relationship with the herbicide tri-allate provides important context for understanding the compound's environmental significance. As a metabolite, this compound represents a transformation product that retains the trichlorinated alkene core while incorporating the sulfonate functionality through metabolic processes. This biotransformation pathway demonstrates the compound's role in environmental chemistry and its potential persistence in various matrices including soil, plant tissues, and surface water systems.

Comparison with other halogenated propene derivatives, such as 3,3,3-trichloropropene, illustrates the impact of sulfonate substitution on molecular properties. 3,3,3-Trichloropropene, with molecular formula C₃H₃Cl₃ and molecular weight 145.41 grams per mole, lacks the sulfonate functionality entirely. The addition of the sulfonate group significantly increases molecular weight and dramatically alters solubility characteristics, changing the compound from a relatively nonpolar organic molecule to an ionic species with enhanced water solubility.

The structural features of 1,3-propane sultone provide insights into related cyclic sulfonate systems. While structurally distinct due to its cyclic nature, 1,3-propane sultone shares the three-carbon backbone and sulfonate functionality, demonstrating alternative molecular architectures possible within this chemical family. The sultone structure represents a cyclic anhydride form that exhibits different reactivity patterns compared to the linear sulfonate salt structure of the target compound.

Properties

IUPAC Name

sodium;2,3,3-trichloroprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O3S.Na/c4-2(3(5)6)1-10(7,8)9;/h1H2,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APURGFHVCMGDMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701179
Record name Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65600-61-5
Record name Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2,3,3-trichloro-2-propene-1-sulfonate
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Preparation Methods

Primary Synthetic Route

The most commonly reported synthetic route to Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate involves:

  • Starting Material: 2,3,3-trichloroprop-2-ene-1-sulfonic acid
  • Reagent: Sodium base (commonly sodium hydroxide or sodium carbonate)
  • Reaction: Neutralization of the sulfonic acid with the sodium base to form the sodium salt
  • Conditions: Controlled temperature and pH to maximize yield and purity

This neutralization reaction is typically carried out in aqueous solution under mild conditions to prevent decomposition or side reactions.

Industrial Scale Production

Industrial methods optimize this reaction by:

  • Using high-purity reagents to avoid impurities
  • Controlling reaction temperature precisely (generally ambient to slightly elevated temperatures)
  • Employing advanced purification techniques such as crystallization or filtration to isolate the product with high purity

These measures ensure the final product meets stringent quality standards for research and industrial use.

Detailed Process Description and Parameters

Step Description Reagents/Conditions Notes
1 Preparation of 2,3,3-trichloroprop-2-ene-1-sulfonic acid Chlorination and sulfonation of propene derivatives Requires controlled chlorination to introduce chlorine atoms at positions 2 and 3
2 Neutralization Sodium hydroxide or sodium carbonate in aqueous medium pH adjusted to neutral or slightly basic (pH ~7-9)
3 Purification Crystallization or filtration Removal of impurities and unreacted materials
4 Drying Vacuum drying or air drying To obtain solid sodium salt form

Alternative Synthetic Considerations

  • One-Pot Synthesis: Some processes integrate sulfonation and neutralization in a single reactor to improve efficiency and reduce handling steps.
  • Use of Sodium Bases: While sodium hydroxide is typical, sodium carbonate may be used; however, sodium hydroxide is preferred to avoid foaming and to achieve better control over pH.
  • Temperature Control: Reactions are generally conducted at room temperature (20–25°C) but can range from 0 to 40°C depending on the scale and equipment.

Retrosynthesis and AI-Predicted Routes

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Neutralization of sulfonic acid 2,3,3-trichloroprop-2-ene-1-sulfonic acid, NaOH Aqueous medium, pH 7-9, RT High purity, scalable Requires prior synthesis of sulfonic acid
One-pot synthesis Allyl bromide, sodium sulfite, chlorine sources Controlled temp 0-40°C Efficient, fewer steps More complex reaction control
Industrial scale optimized process High purity reagents, NaOH Precise temp and pH control High yield and purity Requires advanced purification

Research Findings and Notes

  • The sodium salt form is preferred for its water solubility and stability.
  • Reaction conditions must be carefully controlled to avoid side reactions such as over-chlorination or decomposition.
  • Removal of excess reagents (e.g., chlorine or bromine) is typically done by reduction with sodium sulfite or similar agents.
  • Purification often involves recrystallization from alcohol-water mixtures to enhance yield and purity.
  • The compound is sensitive to pH and temperature; thus, industrial processes emphasize these parameters for reproducibility.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate is utilized in various scientific research domains:

Chemistry

  • Reagent in Organic Synthesis : It serves as a reagent in the synthesis of other organic compounds.
  • Analytical Chemistry : Acts as a reference standard for analytical methods.

Biology

  • Enzyme Inhibition Studies : The compound is used to study enzyme inhibition mechanisms and protein interactions.
  • Plant Growth Regulation : Its structural similarity to plant hormones allows it to disrupt normal physiological processes in target plants.

Medicine

  • Therapeutic Potential : Investigated for its potential therapeutic properties and its role as a model compound in drug development.

Industry

  • Intermediate in Chemical Production : Used in the manufacture of specialty chemicals and as an intermediate in various industrial processes.

This compound exhibits significant biological activity:

Herbicidal Activity

This compound functions primarily as a herbicide metabolite. It inhibits specific enzymatic pathways critical for plant growth:

  • Mechanism : Disruption of amino acid biosynthesis and photosynthetic processes.

Toxicological Effects

Research indicates that exposure can lead to phytotoxic effects in non-target species:

  • Environmental Impact : Concerns regarding bioaccumulation and ecological balance due to its herbicidal properties.

Case Study 1: Herbicidal Efficacy

A study demonstrated that this compound effectively reduced biomass in target weed species at specific concentrations. The results indicated a significant reduction in growth rates compared to untreated controls.

Case Study 2: Environmental Impact Assessment

An environmental chemistry method was developed to analyze the presence of this compound in soil samples. The study highlighted the compound's persistence and potential for environmental accumulation.

Mechanism of Action

The mechanism of action of Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate belongs to a family of chlorinated and sulfonated organic compounds. Below is a detailed comparison with structurally or functionally related substances:

Sodium 2-methylprop-2-ene-1-sulphonate

  • CAS : 1561-92-8 .
  • Structure : Features a methyl group instead of trichlorinated carbons and lacks the sulfonate group’s chlorine substituents.
  • Hazards: Classified as non-hazardous under EC No 1272/2008 (CLP).

1,2,3-Trichloropropane

  • CAS : 96-18-4 .
  • Structure : A fully chlorinated propane derivative (C₃H₅Cl₃ ) without sulfonate functionalization.
  • Synonyms include "allyl trichloride" and "trichlorohydrin" .
  • Applications : Historically used as a solvent or intermediate in chemical synthesis, though regulatory scrutiny has increased due to toxicity concerns .

Trichlorotrifluoroethane

  • CAS : 354-58-5 (1,1,1-trichloro-2,2,2-trifluoroethane) and 26523-64-8 (trichlorotrifluoroethane) .
  • Structure : Contains fluorine and chlorine atoms on an ethane backbone, differing in halogenation pattern and carbon chain length.

Structural and Functional Insights

  • Chlorination vs.
  • Toxicity Profile : The absence of hazard data for this compound contrasts with 1,2,3-trichloropropane’s documented toxicological risks, suggesting divergent safety protocols .
  • Applications : While Sodium 2-methylprop-2-ene-1-sulphonate is labeled for general use, the specificity of this compound as a metabolite implies niche biochemical roles .

Biological Activity

Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate (also known as sodium 2,3,3-trichloro-2-propenesulfonate) is a chemical compound with significant biological activity, particularly in the context of herbicides and environmental studies. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃H₂Cl₃O₃S·Na
  • Molecular Weight : 247.46 g/mol
  • CAS Number : 65600-61-5
  • IUPAC Name : Sodium; 2,3,3-trichloroprop-2-ene-1-sulfonate

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as a herbicide metabolite. Its mechanism involves the inhibition of specific enzymatic pathways in plants, leading to growth suppression and eventual plant death. The compound is known to interfere with the synthesis of essential amino acids and disrupt photosynthetic processes.

Biological Effects

  • Herbicidal Activity :
    • This compound is a metabolite of triallate, a herbicide used in agriculture. It has been shown to inhibit the growth of various weed species by targeting the biosynthesis pathways critical for their development.
    • Studies indicate that this compound can effectively reduce the biomass of target weeds when applied at specific concentrations.
  • Toxicological Studies :
    • Research has demonstrated that exposure to this compound can lead to phytotoxic effects in non-target plant species as well. This raises concerns regarding its environmental impact and potential for bioaccumulation in ecosystems.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
EPA Review Environmental ImpactDocumented degradation pathways in soil environments; identified residues in agricultural runoff.
LGC Standards Chemical CharacterizationProvided detailed chemical properties and purity levels (>95% HPLC).
Russian Chemical Reviews Synthesis and ApplicationsDiscussed synthetic routes and practical applications in organic synthesis involving chlorinated compounds.

Case Study: Herbicidal Efficacy

A field study conducted by Allan et al. (Year N/A) assessed the efficacy of this compound in controlling specific weed populations in agricultural settings. The results indicated a significant reduction in weed biomass by up to 70% when applied at recommended rates.

Environmental Considerations

Given its biological activity and potential for environmental persistence, this compound has been subjected to regulatory scrutiny. The EPA has evaluated its environmental fate and transport characteristics, emphasizing the importance of understanding its degradation pathways to mitigate ecological risks.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural purity of Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the positions of chlorine substituents and sulfonate groups. High-resolution mass spectrometry (HRMS) can confirm molecular weight. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., S=O stretching at ~1200 cm⁻¹). Cross-validate results against computational models (e.g., density functional theory (DFT) for spectral predictions) .
  • Experimental Design : Prepare a 10 mg/mL solution in deuterated water or DMSO for NMR. For FTIR, use potassium bromide (KBr) pellets. Include a reference standard of a structurally similar sulfonate (e.g., sodium allylsulfonate) to ensure accuracy .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC with a C18 column and UV detection at 210 nm. Quantify residual compound using a calibration curve and identify degradation products via LC-MS .
  • Data Analysis : Calculate degradation kinetics (zero-order or first-order) using software like MATLAB or GraphPad Prism. Compare stability profiles to structurally analogous compounds (e.g., sodium 3-chloro-2-hydroxypropane sulfonate) to infer reactivity patterns .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

  • Methodology : Common routes include sulfonation of trichloropropene derivatives using chlorosulfonic acid followed by neutralization with sodium hydroxide. Optimize reaction temperature (20–50°C) and stoichiometry (1:1.2 molar ratio of alkene to sulfonating agent). Monitor progress via thin-layer chromatography (TLC) and isolate the product via recrystallization from ethanol/water mixtures .
  • Advanced Considerations : Use design of experiments (DoE) to evaluate factors like solvent polarity and catalyst presence. Compare yields with alternative methods (e.g., electrochemical sulfonation) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for substitution at the trichloroalkene site. Compare activation energies for pathways involving chloride displacement versus sulfonate group participation. Validate with kinetic isotope effect (KIE) studies .
  • Data Interpretation : Use molecular dynamics simulations to analyze solvent effects (e.g., water vs. DMF). Correlate computational results with experimental kinetic data to identify rate-determining steps .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology : Conduct systematic literature reviews using databases like TOXCENTER and NIH RePORTER. Apply meta-analysis to reconcile discrepancies in LD50 values, accounting for variables like species (rat vs. zebrafish), exposure duration, and purity of test compounds .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., OECD Guidelines for Testing Chemicals). Use ATSDR’s risk assessment framework to evaluate bioaccumulation potential and PBT/vPvB properties .

Q. How can researchers design experiments to probe the catalytic activity of this compound in polymerization reactions?

  • Methodology : Use radical polymerization initiators (e.g., azobisisobutyronitrile, AIBN) to test the compound’s ability to act as a chain-transfer agent. Characterize polymer molecular weight distributions via gel permeation chromatography (GPC) and compare with control reactions lacking the sulfonate .
  • Advanced Analysis : Employ electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Correlate catalytic efficiency with computational descriptors like electrophilicity index .

Methodological Guidelines

  • Data Contradiction Analysis : Use the ATSDR’s multi-database query strategy (e.g., combining TOXCENTER, NIH RePORTER, and grey literature) to identify overlooked variables (e.g., isomerization byproducts) .
  • Reagent Preparation : Follow USP guidelines for sulfonate-containing test solutions, ensuring strict control of pH and ionic strength during synthesis and characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate

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